

Technical Guide: Certificate of Analysis for Lamotrigine-13C3,d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certified reference material, Lamotrigine-¹³C₃,d₃. This isotopically labeled compound is a crucial tool in pharmacokinetic studies, bioequivalence assays, and as an internal standard in the quantitative analysis of lamotrigine.

Certificate of Analysis

The following tables summarize the key quantitative and qualitative data for a representative batch of Lamotrigine-¹³C₃,d₃.

Table 1: General Information



Parameter	Specification	
Chemical Name	6 -(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6- 13 C ₃)1,2,4-triazine-3,5-diamine	
CAS Number	1246815-13-3[1][2]	
Molecular Formula	C ₆ ¹³ C ₃ H ₄ D ₃ Cl ₂ N ₅ [2]	
Molecular Weight	262.09 g/mol [1]	
Appearance	Off-White to Pale Yellow Solid	
Storage	-20°C[1]	

Table 2: Analytical Data

Test	Method	Result
Chromatographic Purity	HPLC	>95%[1]
¹ H-NMR	Conforms to structure[2]	
Mass Spectrometry	Conforms to structure[2]	
Solubility	Information not publicly available	_

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this reference material are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of Lamotrigine-¹³C₃,d₃ and to separate it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: Diamonsil C18 (150mm x 4.6mm, 5μm) or equivalent reverse-phase column.[3]
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (59:41 v/v).[3]
- Flow Rate: 1.5 mL/min.[3]
- Injection Volume: 20 μL.[3]
- Column Temperature: 40°C.[3]
- UV Detection: 260 nm.[3]
- Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the Lamotrigine-¹³C₃,d₃ standard in methanol to a concentration of 1000 μg/mL. Working solutions for the calibration curve are prepared by diluting the stock solution with the mobile phase.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

LC-MS/MS is a highly sensitive and selective method used for structural confirmation and is the standard for quantitative analysis of lamotrigine in biological matrices, often using Lamotrigine- 13 C₃,d₃ as an internal standard.

- Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.[4]
- Column: Chromolith® SpeedROD RP-18e (50-4.6 mm i.d.) or equivalent.[4]
- Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).[4]
- Flow Rate: 0.500 mL/min.[4]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
- Mass Spectrometer Parameters:



Collision Activated Dissociation (CAD) gas: 10 (arbitrary units)[4]

Curtain gas: 8 (arbitrary units)[4]

Nebulizer gas: 12 (arbitrary units)[4]

Turbo Ion Spray (IS) Voltage: 2000 V[4]

Source Temperature: 450 °C[4]

• Sample Preparation: For use as an internal standard, a stock solution of Lamotrigine-¹³C₃,d₃ is prepared in a 50:50 methanol-water mixture. This is then added to plasma samples before protein precipitation or solid-phase extraction.[4]

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of Lamotrigine-¹³C₃,d₃ by analyzing the magnetic properties of its atomic nuclei.

- Instrumentation: A 500 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[5]
- Sample Preparation:
 - Accurately weigh a small amount of Lamotrigine-¹³C₃,d₃ and dissolve it in the NMR solvent (e.g., DMSO-d₀) in a microcentrifuge tube.
 - Vortex the sample for 10 seconds to ensure complete dissolution.
 - Centrifuge the tube at 12,000 x g for 5 minutes to pellet any particulates.
 - Carefully transfer the supernatant to a 5 mm glass NMR tube.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer.

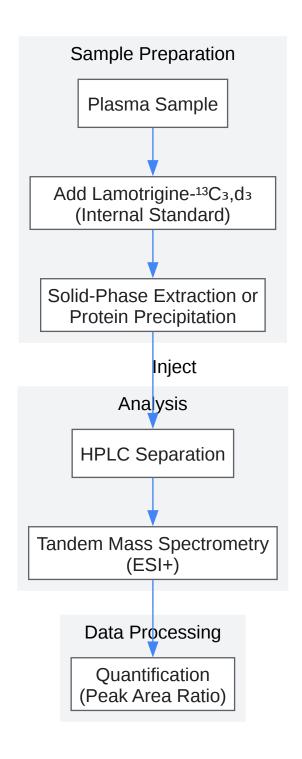


- The instrument is calibrated by locking onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard ¹H pulse program is run to acquire the spectrum.
- Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns to confirm that they are consistent with the known structure of lamotrigine, accounting for the isotopic labeling.

Visualizations Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of lamotrigine in a biological matrix using Lamotrigine- 13 C₃,d₃ as an internal standard.





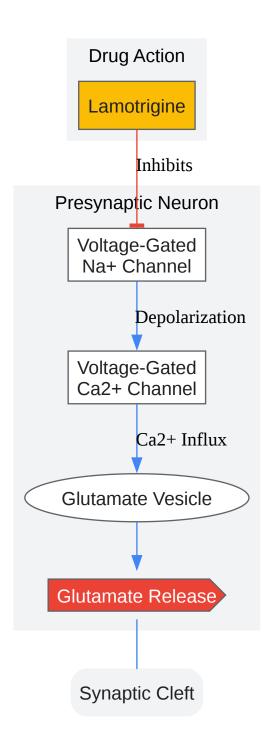
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LC-MS/MS analytical workflow.

Signaling Pathway of Lamotrigine's Mechanism of Action



Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[6][7]



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Lamotrigine's inhibitory effect on glutamate release.



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